Hsd17B13-IN-72
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Overview
Description
Hsd17B13-IN-72 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver. This enzyme has been linked to the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making this compound a promising candidate for the treatment of these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-72 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the basic framework of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of large-scale reactors, efficient purification methods, and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-72 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups can lead to the formation of ketones or aldehydes, while reduction of ketones can yield secondary alcohols .
Scientific Research Applications
Hsd17B13-IN-72 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism.
Biology: Helps in understanding the biological pathways involved in liver diseases such as NAFLD and NASH.
Medicine: Potential therapeutic agent for the treatment of liver diseases by inhibiting the activity of HSD17B13.
Industry: Used in the development of new drugs targeting liver diseases
Mechanism of Action
Hsd17B13-IN-72 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets in the liver, thereby preventing the progression of liver diseases such as NAFLD and NASH. The compound interacts with the active site of the enzyme, blocking its activity and leading to a decrease in lipid accumulation .
Comparison with Similar Compounds
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, used in similar research applications.
HSD17B13-IN-1: A compound with similar inhibitory effects on HSD17B13, used in the study of liver diseases.
Uniqueness
Hsd17B13-IN-72 stands out due to its high selectivity and potency in inhibiting HSD17B13. It has shown promising results in preclinical studies, making it a valuable tool for understanding the role of HSD17B13 in liver diseases and developing new therapeutic strategies .
Properties
Molecular Formula |
C25H21N3O3S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H21N3O3S2/c1-13-26-15(12-32-13)11-28-23(17-9-8-16(31-2)10-19(17)14-6-7-14)27-24-21(25(28)30)18-4-3-5-20(29)22(18)33-24/h3-5,8-10,12,14,29H,6-7,11H2,1-2H3 |
InChI Key |
QUHHKYJPNFTJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=NC3=C(C2=O)C4=C(S3)C(=CC=C4)O)C5=C(C=C(C=C5)OC)C6CC6 |
Origin of Product |
United States |
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